molecular formula C9H8BrN3O2 B12968083 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B12968083
M. Wt: 270.08 g/mol
InChI Key: BZMJEILDKAHCEN-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 7th position and an ethyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl 2-cyanoacetate under basic conditions, followed by cyclization and esterification . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less documented but may include common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, which may have different biological activities and properties .

Mechanism of Action

The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and bromine atom provide sites for further functionalization, making it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-8-11-4-3-7(10)13(8)12-6/h3-5H,2H2,1H3

InChI Key

BZMJEILDKAHCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)Br

Origin of Product

United States

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